molecular formula C25H37N5O7 B14248601 L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- CAS No. 435269-58-2

L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl-

Cat. No.: B14248601
CAS No.: 435269-58-2
M. Wt: 519.6 g/mol
InChI Key: ZPUAMOALAPZDHH-KNTRFNDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- is a peptide compound composed of five amino acids: L-proline, L-tyrosine, L-leucine, L-alanine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of peptides with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- has numerous applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- involves its interaction with specific molecular targets and pathways. For example, the proline residue can influence protein folding and stability, while the tyrosine residue can participate in phosphorylation events critical for signal transduction. The peptide’s overall structure and composition determine its specific interactions and effects.

Comparison with Similar Compounds

Similar Compounds

    L-Proline analogues: Compounds like L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline.

    Other peptides: Peptides with similar sequences but different amino acid compositions.

Uniqueness

L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- is unique due to its specific sequence and combination of amino acids, which confer distinct properties and functions. Its ability to participate in various chemical reactions and its applications in diverse fields highlight its versatility and importance.

Properties

CAS No.

435269-58-2

Molecular Formula

C25H37N5O7

Molecular Weight

519.6 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H37N5O7/c1-14(2)11-19(29-23(34)18(26)12-16-6-8-17(31)9-7-16)24(35)28-15(3)22(33)27-13-21(32)30-10-4-5-20(30)25(36)37/h6-9,14-15,18-20,31H,4-5,10-13,26H2,1-3H3,(H,27,33)(H,28,35)(H,29,34)(H,36,37)/t15-,18-,19-,20-/m0/s1

InChI Key

ZPUAMOALAPZDHH-KNTRFNDTSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.